methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate is a complex organic compound that features a unique combination of indene, thiophene, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate typically involves a multi-step process:
Formation of the Indene Derivative: The starting material, 1,3-dioxoindene, is synthesized through the oxidation of indene using reagents such as potassium permanganate or chromium trioxide.
Condensation Reaction: The indene derivative undergoes a condensation reaction with methylamine to form the intermediate compound.
Thiophene Ring Introduction: The intermediate is then reacted with 4-methylthiophene-2-carboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can be performed on the indene moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium dichromate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
Scientific Research Applications
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylbenzoate: Similar structure but with a benzene ring instead of thiophene.
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylfuran-2-carboxylate: Similar structure but with a furan ring instead of thiophene.
Uniqueness
Structural Features: The presence of the thiophene ring in methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate imparts unique electronic properties compared to its analogs.
Properties
IUPAC Name |
methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDWAGCNUJKLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.